molecular formula C42H38O20 B1681620 Sennoside B CAS No. 128-57-4

Sennoside B

Cat. No. B1681620
CAS RN: 128-57-4
M. Wt: 862.7 g/mol
InChI Key: IPQVTOJGNYVQEO-AIFLABODSA-N
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Description

Sennoside B is a plant-derived anthranoid and is one of the active constituents of the senna drug . It is primarily used as a laxative and cathartic for treating constipation and bowel evacuation .


Synthesis Analysis

Sennoside B is a natural compound found in Senna leaflets, pods, and tablets . A two-dimensional qNMR method has been established for the determination of sennosides . This method is not only fast but also specific and stability indicating .


Molecular Structure Analysis

Sennoside B is a member of the class of sennosides that is (9R,9’S)-9,9’,10,10’-tetrahydro-9,9’-bianthracene-2,2’-dicarboxylic acid which is substituted by hydroxy groups at positions 4 and 4’, by beta-D-glucopyranosyloxy groups at positions 5 and 5’, and by oxo groups at positions 10 and 10’ .


Chemical Reactions Analysis

Sennoside B has been studied using various analytical methods such as two-dimensional qNMR and high-performance liquid chromatography . These methods have been used to quantify the total amount of the value-determining dianthranoids in Senna leaflets, pods, and tablets .


Physical And Chemical Properties Analysis

Sennoside B has a molecular formula of C42H38O20 and a molecular weight of 862.7 g/mol . It is a member of sennosides and an oxo dicarboxylic acid .

Scientific Research Applications

Quality Control of Medicinal Plants

Sennoside B, along with other sennosides, is used as a marker for the quality control of medicinal plants. A two-dimensional qNMR method has been established for the determination of sennosides, which is not only fast but also specific and stability indicating . This method has excellent accuracy, precision, and repeatability, demonstrating the potential of 2D qNMR in the quality control of medicinal plants .

Inhibitor of Tumor Necrosis Factor α (TNF-α)

Sennoside B has been identified as a potent natural product inhibitor of TNF-α, a major therapeutic target in autoimmune diseases . The potency of Sennoside B was found to be 5.7-fold higher than that of the synthetic TNF-α inhibitor SPD304 . This discovery opens up new possibilities for the development of more effective treatments for autoimmune diseases.

Laxative Properties

Sennoside B, along with Sennoside A, are the two major purgatives found in Senna leaflets, pods, and tablets . These compounds have been widely used as purgatives and are classified as well-established herbal medicinal products by the European Medicines Agency .

Analysis of Sennosides in Senna Species

High-Performance Liquid Chromatography (HPLC) methods have been developed to investigate the change in the content of Sennoside A and Sennoside B in Senna alexandrina and Senna italica . This allows for a better understanding of the influence of mycorrhizal fungi on the production of these compounds in different Senna species .

Potential Role in Improving Insulin Sensitivity

While this application is primarily associated with Sennoside A, it’s worth noting that Sennosides, including Sennoside B, could potentially play a role in improving insulin sensitivity . This is achieved by stimulating the secretion of GLP-1, protecting the balance of gut microbiota, and improving SCFAs levels .

Drug Discovery

The discovery of Sennoside B as a potent inhibitor of TNF-α highlights the significant role that natural products like Sennoside B can play in drug discovery . The development of efficient screening methods, such as the competitive binding screening assay used in this study, can facilitate the discovery of new promising inhibitors of TNF-α .

Mechanism of Action

Target of Action

Sennoside B, a natural dianthrone glycoside found in large quantities in leaves and pods of Senna (Cassia angustifolia), has been identified to interact with several targets. It has been reported to inhibit PDGF-stimulated cell proliferation by binding to PDGF-BB and its receptor, thereby down-regulating the PDGFR-beta signaling pathway . Additionally, it has been found to be a potent natural product inhibitor of tumor necrosis factor α (TNF-α) .

Mode of Action

Sennoside B interacts with its targets and brings about significant changes. It inhibits PDGF-stimulated cell proliferation by binding to PDGF-BB and its receptor, leading to the down-regulation of the PDGFR-beta signaling pathway . Furthermore, it has been found to inhibit the ribonuclease H (RNase H) activity of human immunodeficiency virus (HIV) reverse transcriptase . Sennoside B is metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) .

Biochemical Pathways

The metabolic pathways of Sennoside B transforming to rheinanthrone include the hydrolysis of the O-linked sugars by bacterial β-glucosidase and the reduction of the anthrone glucoside radical by bacterial reductase . This transformation process is crucial for the activation of Sennoside B and its subsequent effects.

Pharmacokinetics

Sennoside B is taken orally or via the rectum . It typically begins working in minutes when given by rectum and within twelve hours when given by mouth . The oral absolute bioavailability of Sennoside B was calculated as 3.60% . The value apparent volume of distribution of intravenous and intragastric administrations were 32.47±10.49 L/kg and 7646±1784 L/kg, respectively .

Result of Action

The primary result of Sennoside B’s action is its laxative effect, which is used to treat constipation . It works by irritating and stimulating intestinal cells, producing contractions in intestines, water influx to the intestines, and bowel movement . It also inhibits PDGF-stimulated cell proliferation and TNF-α-induced cell death .

Action Environment

The action of Sennoside B is influenced by the gut environment, particularly the presence of gut bacteria that metabolize Sennoside B into its active form . The efficacy and stability of Sennoside B can be affected by factors such as the pH of the gut, the presence of other medications, and individual variations in gut microbiota.

Safety and Hazards

Sennoside B is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Long-term use of Sennoside B in large doses may have some adverse effects, including the occurrence of melanosis coli and carcinogenesis of colon cancer .

Future Directions

Sennoside B has shown potential in drug discovery for diverse diseases . It has been found to be a potent inhibitor of TNF-α, a major therapeutic target in autoimmune diseases . The potency of Sennoside B was found to be 5.7-fold higher than that of the synthetic TNF-α inhibitor SPD304 . This suggests that Sennoside B has the potential to be developed as a new drug .

properties

IUPAC Name

(9S)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26+,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQVTOJGNYVQEO-AIFLABODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051433
Record name Sennoside B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sennoside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sennoside B

CAS RN

128-57-4
Record name Sennoside B
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Record name Sennoside B
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Record name Sennoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sennoside B
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.451
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Record name SENNOSIDE B
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Record name Sennoside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002783
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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